molecular formula C11H13FO2 B13277316 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13277316
M. Wt: 196.22 g/mol
InChI Key: DDVPDXVLGPEVFM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a substituted aromatic ketone featuring a fluorinated hydroxylphenyl group attached to a 2,2-dimethylpropan-1-one scaffold. This compound’s structure combines a polar hydroxyl group and an electron-withdrawing fluorine atom on the aromatic ring, which may influence its physicochemical properties (e.g., solubility, hydrogen bonding) and reactivity compared to analogs with different substituents .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H13FO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3

InChI Key

DDVPDXVLGPEVFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)O)F

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: 2-Fluoro-4-hydroxybenzaldehyde

A critical intermediate in the synthesis is 2-fluoro-4-hydroxybenzaldehyde, which is prepared via a four-step process involving protection, bromination, Grignard reaction, and deprotection:

Step Reaction Description Reagents/Conditions Yield (%) Purity (HPLC) Notes
1 Protection of 3-fluorophenol hydroxyl group 3-fluorophenol, potassium carbonate, 2-bromopropane, organic solvent (acetonitrile/acetone/THF/DMF), heating at 80-82 °C for 14 h 97.1 95.7 Formation of 1-fluoro-3-isopropoxybenzene
2 Bromination of protected phenol 1-fluoro-3-isopropoxybenzene, bromination reagent (dibromohydantoin or tetrabutylammonium tribromide), DCM, 0-10 °C 81.3 - 95.2 88 - 98.1 Formation of 1-bromo-2-fluoro-4-isopropoxybenzene
3 Grignard reaction with DMF 1-bromo-2-fluoro-4-isopropoxybenzene, isopropyl magnesium chloride in THF, DMF, -10 to 0 °C 91.2 91.2 Formation of 2-fluoro-4-isopropoxybenzaldehyde
4 Deprotection 2-fluoro-4-isopropoxybenzaldehyde, boron trichloride, ambient temperature Not specified Not specified Yields 2-fluoro-4-hydroxybenzaldehyde

This method is advantageous due to readily available raw materials, mild reaction conditions, and high purity of the product (up to 99.5%) after purification. The protecting group used is isopropyl, chosen for its optimal balance between stability during bromination and ease of removal.

Introduction of the 2,2-Dimethylpropan-1-one Side Chain

The ketone moiety is introduced typically by acylation reactions or via Grignard reagents reacting with suitable electrophiles. While direct literature on 1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is limited, analogous methods from fluorinated aromatic ketone synthesis involve:

  • Formation of a Grignard reagent from the aryl bromide intermediate.
  • Reaction with a ketone precursor or acyl chloride to install the 2,2-dimethylpropan-1-one group.
  • Control of temperature and stoichiometry to avoid side reactions.

The Grignard reaction step in the preparation of 2-fluoro-4-isopropoxybenzaldehyde (step 3 above) exemplifies this approach, where isopropyl magnesium chloride reacts with the brominated intermediate followed by DMF addition to yield the aldehyde functionality. A similar approach can be adapted for ketone installation.

Deprotection and Final Purification

The final step involves removal of the isopropyl protecting group on the phenol using boron trichloride, which cleanly converts the protected ether back to the free hydroxy group without affecting the ketone functionality. The product is then purified by standard chromatographic techniques to achieve high purity suitable for research or pharmaceutical use.

Alternative Fluorination Methods

In some contexts, fluorination of aromatic rings can be achieved via diazonium salt intermediates using Balz–Schiemann reactions or modern fluorination strategies with fluorine-18 for radiolabeling. However, these methods are less commonly applied for stable fluorinated ketones due to lower yields and complexity.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Product Yield (%) Purity (%)
1 Hydroxyl protection (alkylation) 3-fluorophenol, K2CO3, 2-bromopropane 80-82 °C, 14 h 1-fluoro-3-isopropoxybenzene 97.1 95.7
2 Bromination 1-fluoro-3-isopropoxybenzene, dibromohydantoin or tetrabutylammonium tribromide 0-10 °C, 2 h 1-bromo-2-fluoro-4-isopropoxybenzene 81.3-95.2 88-98.1
3 Grignard reaction + formylation Isopropyl magnesium chloride, DMF, THF -10 to 0 °C, 1-2 h 2-fluoro-4-isopropoxybenzaldehyde 91.2 91.2
4 Deprotection Boron trichloride Ambient temperature 2-fluoro-4-hydroxybenzaldehyde Not specified Not specified
5 Ketone side chain installation (adapted) Grignard reagent, ketone precursor Controlled temperature This compound Not specified Not specified

Research Results and Analytical Data

  • NMR Characterization : Proton NMR spectra (400 MHz, CDCl3) confirm the aromatic proton environments, fluorine substitution patterns, and integrity of protecting groups. For example, 1-fluoro-3-isopropoxybenzene shows multiplets between 7.64-6.55 ppm and characteristic isopropyl signals at 4.51-1.33 ppm.
  • HPLC Purity : High-performance liquid chromatography confirms product purity ranging from 88% to 99.5% at various stages, indicating efficient reaction control and purification.
  • Yield Optimization : Reaction conditions such as molar ratios (e.g., 3-fluorophenol:K2CO3:2-bromopropane = 1:1.8-2.3:1.2-1.4), solvent choice, and temperature profiles were optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring significantly alter electronic, steric, and solubility profiles. Key analogs include:

Compound Name Substituents Key Properties/Data Reference
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha) 4-Cl - Isolated yield: 80% (hexane/EtOAc system).
- Higher lipophilicity (Cl vs. -OH).
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) 4-Br - Similar synthesis to 3ha; Br increases molecular weight and polarizability.
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one 3-Cl, 4-F - Safety GHS-compliant handling (flammability, toxicity risks).
- CAS: 898766-33-1.
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one 3-OCH₃ - LogP: 3.17 (hydrophobic).
- Polar surface area: 26.3 Ų (lower H-bond capacity vs. -OH).
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride 4-F, amine group - Pharmacological relevance (e.g., amine derivatives in drug design).

Key Observations :

  • Fluorine vs. Other Halogens : Fluorine’s electronegativity may reduce electron density on the aromatic ring compared to Cl/Br, affecting reactivity in substitutions or interactions with biological targets.
  • Lipophilicity : Halogenated analogs (Cl, Br) exhibit higher logP values than hydroxyl- or methoxy-containing derivatives, suggesting divergent applications (e.g., drug delivery vs. industrial synthesis) .

Biological Activity

1-(3-Fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, with a CAS number of 1536699-46-3, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C11H13FO2C_{11}H_{13}FO_2 and it has a molecular weight of 196.22 g/mol. This compound is structurally characterized by the presence of a fluorine atom and a hydroxyl group, which may influence its biological interactions.

Antiviral Properties

Recent studies have indicated that compounds with similar structures may exhibit antiviral properties. For instance, research on fluoro-substituted nucleosides has shown varying degrees of activity against Hepatitis B Virus (HBV). While specific data on this compound is limited, the presence of the fluorine atom suggests potential for enhanced biological activity compared to non-fluorinated analogs .

Cytotoxicity and Antimicrobial Activity

Compounds that share structural features with this compound have been evaluated for cytotoxicity and antimicrobial properties. For example, certain Mannich bases derived from similar phenolic structures have demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound may also possess cytotoxic properties worthy of further investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure affect biological activity. In related compounds, it has been observed that the introduction of hydroxyl groups and halogens can significantly enhance the potency of these compounds against specific biological targets. This implies that this compound could be optimized for better efficacy through strategic modifications .

Case Studies and Experimental Data

A review of literature reveals limited direct studies on this compound; however, several related compounds have been tested extensively. For instance:

CompoundActivityEC50 (nM)Notes
Prodrug 39 Anti-HBV7.8Strong inhibition in cell-based assays
Triphosphate 38 HBV Polymerase Inhibitor0.12Potent inhibitor compared to other analogs
Triphosphate 23 HIV-1 RT Inhibitor0.32Shows significant inhibition in enzymatic assays

These findings underscore the potential for further exploration of this compound in antiviral therapies .

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , analogous to methods used for structurally similar chalcone derivatives. For example, a base-catalyzed reaction between 3-fluoro-4-hydroxyacetophenone and 2,2-dimethylpropanal in ethanol with aqueous NaOH at 0–50°C yields the target compound. Optimization involves controlling stoichiometry, temperature (e.g., gradual heating to 50°C), and reaction time (2–3 hours) to maximize yield and purity . Solvent selection (e.g., ethanol for solubility) and pH adjustments are critical to avoid side reactions like over-oxidation.

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-APT NMR to confirm the presence of the fluorinated aromatic ring (δ 6.8–7.5 ppm for aromatic protons) and the dimethylpropanone group (δ 1.3–1.5 ppm for methyl protons). The hydroxyl proton (4-OH) may appear as a broad singlet at δ 9–10 ppm .
  • FT-IR : Key peaks include the carbonyl stretch (~1680 cm1^{-1}) and O–H stretch (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) matching the molecular formula C11H13FO2C_{11}H_{13}FO_2.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address challenges like twinning or high thermal motion. For example:
  • Apply TWIN/BASF commands in SHELXL to model twinned data, ensuring accurate refinement of anisotropic displacement parameters .
  • Validate hydrogen bonding patterns using graph-set analysis to identify systematic errors in hydrogen atom placement . Cross-check with spectroscopic data to resolve discrepancies between crystallographic and solution-phase structures .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d)) to analyze the electron density of the carbonyl group and fluorine substituent. The fluorine atom’s electronegativity directs electrophilic attack to the para position of the aromatic ring, while the hydroxyl group stabilizes intermediates via resonance. Compare computed transition states with experimental kinetic data (e.g., Hammett plots) to validate reaction pathways .

Q. What experimental designs are suitable for studying the compound’s photochemical stability?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor absorbance changes under controlled UV irradiation (e.g., 254 nm) to track degradation.
  • HPLC-MS : Identify photoproducts (e.g., quinone derivatives from hydroxyl group oxidation) .
  • Quantum Yield Calculations : Use actinometry to quantify photoreaction efficiency. For example, compare the compound’s stability with analogs lacking the 3-fluoro substituent to assess fluorine’s role in enhancing stability .

Biological and Material Science Applications

Q. How can the biological activity of this compound be evaluated against microbial targets?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase). Validate with enzyme inhibition assays .

Q. What methodologies are used to study its potential as a building block in supramolecular chemistry?

  • Methodological Answer :
  • X-ray Crystallography : Characterize co-crystals with hydrogen-bond acceptors (e.g., pyridine derivatives) to analyze packing motifs .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of supramolecular assemblies. For example, compare melting points of adducts to evaluate intermolecular bond strength .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • SAR Studies : Systematically modify substituents (e.g., replacing 3-fluoro with chloro) and compare bioactivity trends. Use ANOVA to statistically validate differences in IC50_{50} values .
  • Meta-Analysis : Review literature for confounding factors (e.g., assay pH, solvent polarity) that may explain variability. For example, the hydroxyl group’s ionization state (pH-dependent) significantly affects membrane permeability .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueExpected SignalReference
1H^1H NMRδ 1.3 ppm (s, 6H, CH3_3), δ 6.8–7.5 ppm (aromatic)
13C^{13}C NMRδ 210 ppm (C=O), δ 115–160 ppm (aromatic C)
FT-IR1680 cm1^{-1} (C=O), 3200 cm1^{-1} (O–H)

Q. Table 2. Optimization of Claisen-Schmidt Condensation

ParameterOptimal RangeImpact on Yield
Temperature50°CMaximizes reaction rate without decomposition
SolventEthanol (anhydrous)Enhances solubility of intermediates
Reaction Time2–3 hoursBalances completion and side reactions

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